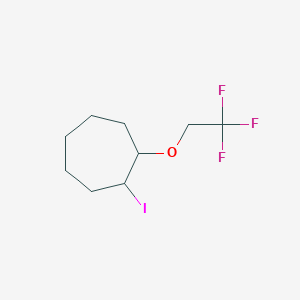
1-Ethynyl-4-propylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-propylcyclohexan-1-ol is an organic compound with the molecular formula C11H18O It is characterized by a cyclohexane ring substituted with an ethynyl group at the first position and a propyl group at the fourth position, along with a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-propylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by the introduction of an ethynyl group. The reaction typically proceeds under basic conditions using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of an ethynylating agent like ethynyl magnesium bromide.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor molecules under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate the hydrogenation process, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-propylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: 1-Ethynyl-4-propylcyclohexanone
Reduction: 1-Ethyl-4-propylcyclohexan-1-ol
Substitution: Various substituted cyclohexanols depending on the nucleophile used
Scientific Research Applications
1-Ethynyl-4-propylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-propylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the compound within the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-Ethynyl-1-cyclohexanol
- 1-Ethynyl-1-hydroxycyclohexane
- 1-Ethynylcyclohexanol
Comparison: 1-Ethynyl-4-propylcyclohexan-1-ol is unique due to the presence of both an ethynyl and a propyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-ethynyl-4-propylcyclohexan-1-ol |
InChI |
InChI=1S/C11H18O/c1-3-5-10-6-8-11(12,4-2)9-7-10/h2,10,12H,3,5-9H2,1H3 |
InChI Key |
RQVXPQJKTMSRSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


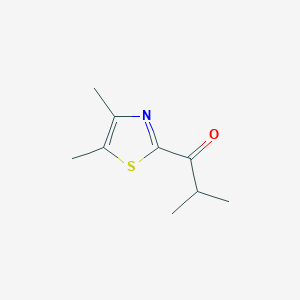
![3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)


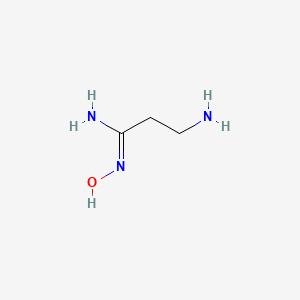
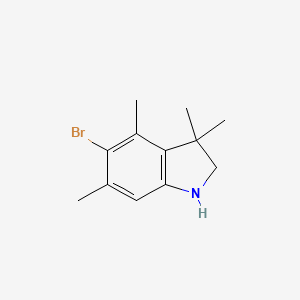
![3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13316244.png)
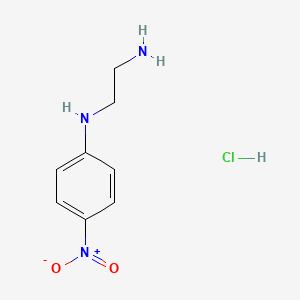
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)


